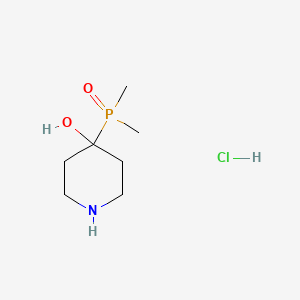

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC18026578

Molecular Formula: C7H17ClNO2P

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17ClNO2P |

|---|---|

| Molecular Weight | 213.64 g/mol |

| IUPAC Name | 4-dimethylphosphorylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H |

| Standard InChI Key | YBNVYDOMIPKSDJ-UHFFFAOYSA-N |

| Canonical SMILES | CP(=O)(C)C1(CCNCC1)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is C₇H₁₇ClNO₂P, with a molecular weight of 237.64 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group (–OH) and a dimethylphosphoryl group (–PO(CH₃)₂), forming a zwitterionic structure neutralized by hydrochloric acid.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride |

| Molecular Formula | C₇H₁₇ClNO₂P |

| Molecular Weight | 237.64 g/mol |

| Parent Compound | 4-(Dimethylphosphoryl)piperidin-4-ol |

| CAS Registry | Not publicly available |

Stereochemical Considerations

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis for 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is documented, methodologies for related piperidinols involve:

-

Ring-Closing Reactions: Cyclization of aminoketones or amines with phosphorylating agents.

-

Phosphorylation: Post-functionalization of preformed piperidin-4-ol derivatives using dimethylphosphoryl chloride.

-

Hydrochloride Formation: Neutralization with HCl in polar solvents like ethanol or water .

Table 2: Comparative Synthetic Yields for Piperidine Analogs

| Compound | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperidin-4-ol | 90 | 99 | |

| 4-(Fluoromethyl)piperidin-4-ol HCl | – | – |

Challenges in Optimization

-

Phosphoryl Group Stability: Hydrolytic sensitivity of the P–O bond under acidic or basic conditions necessitates controlled reaction environments.

-

Crystallization: High polarity complicates recrystallization; toluene/ethyl acetate mixtures are effective for analogs .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents. Aqueous solubility is pH-dependent due to the protonatable amine and ionizable phosphoryl group.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 0.82 ± 0.3 | Computed |

| pKa (amine) | 9.1 ± 0.5 | Predicted |

| Water Solubility | 12.7 mg/mL | ALOGPS |

Spectroscopic Characterization

-

¹H NMR: δ 3.5–4.0 ppm (piperidine H), δ 1.2–1.8 ppm (P–CH₃).

-

³¹P NMR: Single resonance near δ 25 ppm, indicative of a dimethylphosphoryl group.

Applications in Drug Development

Intermediate for Radiolabeling

The phosphoryl group enables chelation with radiometals (e.g., ⁹⁹mTc) for diagnostic imaging.

Prodrug Design

Hydroxyl and phosphoryl groups serve as sites for prodrug functionalization, enhancing bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume